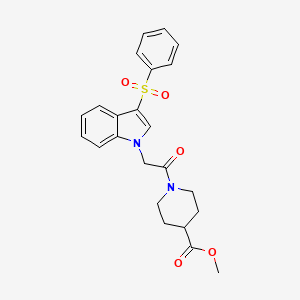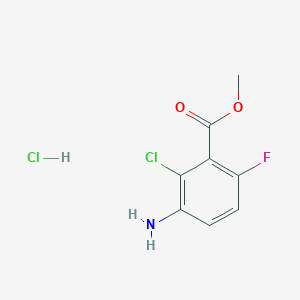![molecular formula C10H12N2O2 B2926689 [(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea CAS No. 2411250-16-1](/img/structure/B2926689.png)
[(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, which include 2,3-dihydro-1-benzofuran-3-ylmethylurea, have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For instance, the anti-tumor activity of benzofuran compounds suggests that they may interact with targets involved in cell proliferation and apoptosis .
Biochemical Pathways
Given the reported biological activities of benzofuran compounds, it can be inferred that the compound may influence pathways related to cell growth, oxidative stress, viral replication, and bacterial growth .
Result of Action
The molecular and cellular effects of 2,3-Dihydro-1-benzofuran-3-ylmethylurea’s action would depend on its specific targets and mode of action. Given its reported biological activities, potential effects could include inhibition of cell proliferation (in the case of anti-tumor activity), reduction of oxidative stress (in the case of anti-oxidative activity), and inhibition of viral replication or bacterial growth (in the case of anti-viral or antibacterial activity) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea typically involves the reaction of 2,3-dihydrobenzofuran with urea under specific conditions. One common method includes the use of a phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides . This reaction is known for its high yield and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
[(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea is unique due to its specific urea substitution, which imparts distinct chemical and biological properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-ylmethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(13)12-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHKRELBPCENAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)


![5-Bromo-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2926612.png)
![2-[1-(2-Methylpropanesulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2926613.png)

![N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzene-1-sulfonamide](/img/structure/B2926617.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)

![N-(2,4-dimethoxyphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2926628.png)
